molecular formula C24H28O9 B14338684 Mallotochromanol CAS No. 102904-16-5

Mallotochromanol

Cat. No.: B14338684
CAS No.: 102904-16-5
M. Wt: 460.5 g/mol
InChI Key: GCNSBSLHQZFIMO-UHFFFAOYSA-N
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Description

Mallotochromanol is a naturally occurring compound found in the pericarps of Mallotus japonicus. It is a phloroglucinol derivative with the molecular formula C24H28O9.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mallotochromanol typically involves the condensation of phloroglucinol derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Mallotus japonicus. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Mallotochromanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of Mallotochromanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Properties

CAS No.

102904-16-5

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

InChI

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3

InChI Key

GCNSBSLHQZFIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O

Origin of Product

United States

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